4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
This compound belongs to a class of heterocyclic molecules featuring a 1,2,4-oxadiazole scaffold fused with a 3,4-dihydro-2H-1,4-benzoxazin-3-one moiety. The structure includes a 4-ethoxyphenyl group at the 3-position of the oxadiazole ring and a methyl substituent at the 7-position of the benzoxazinone ring. These modifications are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.
Properties
IUPAC Name |
4-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-25-15-7-5-14(6-8-15)20-21-18(27-22-20)11-23-16-9-4-13(2)10-17(16)26-12-19(23)24/h4-10H,3,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRJATCUAOCIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.
Formation of the Benzoxazinone Core: The benzoxazinone core can be synthesized through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs (Figure 1).
Figure 1. Structural analogs of the target compound.
Key Observations:
Substituent Effects on Lipophilicity: The ethoxy group in the target compound (C2H5O) confers higher lipophilicity compared to methoxy (CH3O) analogs . This may enhance membrane permeability but reduce aqueous solubility.
Steric and Conformational Influences: The 7-methyl group in the target compound and analogs likely stabilizes the benzoxazinone ring, reducing conformational flexibility. Ortho-substituted methoxy groups (e.g., 2,3-dimethoxy in ) may restrict rotation, affecting binding pocket interactions.
Biological Implications :
- While direct activity data are unavailable, structurally related compounds in patents (e.g., imidazolidine-dione derivatives ) suggest oxadiazole-bearing molecules are prioritized for their pharmacophore versatility. The ethyl group in the target compound could prolong metabolic stability compared to methyl analogs .
Synthetic Accessibility :
- Analogs with methoxy groups (e.g., ) are commercially available as research chemicals, indicating established synthetic routes. Ethoxy derivatives may require specialized alkoxylation steps.
Biological Activity
The compound 4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes an oxadiazole moiety known for its diverse biological activities. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the oxadiazole ring : This is achieved through cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives.
- Formation of the benzoxazine structure : This step often involves condensation reactions that link the oxadiazole with a benzoxazine scaffold.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For instance:
- Compounds containing oxadiazole rings have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF-7 | 0.48 |
| 5b | U-937 | 0.78 |
| Reference | Doxorubicin | 1.93 |
These results indicate that compounds with similar structures to our target compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Inhibition of cell proliferation : Studies show that these compounds can arrest the cell cycle at the G1 phase.
- Induction of apoptosis : Flow cytometry assays have demonstrated increased caspase activity leading to programmed cell death .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Oxadiazole Derivatives : A study published in MDPI demonstrated that certain oxadiazole derivatives exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .
- Molecular Docking Studies : Research involving molecular docking has suggested strong interactions between oxadiazole derivatives and target proteins involved in cancer progression, indicating their potential as lead compounds for drug development .
- Comparative Analysis : In a comparative analysis, derivatives with electron-withdrawing groups at specific positions on the aromatic ring showed enhanced biological activity compared to their counterparts without such modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
